molecular formula C7H17NO2 B1347073 n-methyldiisopropanolamine CAS No. 4402-30-6

n-methyldiisopropanolamine

Cat. No.: B1347073
CAS No.: 4402-30-6
M. Wt: 147.22 g/mol
InChI Key: XKQMKMVTDKYWOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1’-(Methylimino)dipropan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the enzymes .

Cellular Effects

The effects of 1,1’-(Methylimino)dipropan-2-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 1,1’-(Methylimino)dipropan-2-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 1,1’-(Methylimino)dipropan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-(Methylimino)dipropan-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-(Methylimino)dipropan-2-ol remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of 1,1’-(Methylimino)dipropan-2-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

1,1’-(Methylimino)dipropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .

Transport and Distribution

The transport and distribution of 1,1’-(Methylimino)dipropan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 1,1’-(Methylimino)dipropan-2-ol can influence its activity and function within the cell .

Subcellular Localization

1,1’-(Methylimino)dipropan-2-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization of 1,1’-(Methylimino)dipropan-2-ol is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Methylimino)dipropan-2-ol can be synthesized by reacting paraformaldehyde with diethanolamine to form a molecule containing an ether linkage. This molecule undergoes hydrogenation reduction to produce 1,1’-(methylimino)dipropanol, which can then be reacted with ethylene diamine and diisocyanates to produce 1,1’-(methylimino)dipropan-2-ol .

Industrial Production Methods

The industrial production of 1,1’-(Methylimino)dipropan-2-ol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methylimino)dipropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Methylimino)dipropan-2-ol is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility in synthetic applications and potential therapeutic properties set it apart from similar compounds .

Properties

IUPAC Name

1-[2-hydroxypropyl(methyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQMKMVTDKYWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883550
Record name 2-Propanol, 1,1'-(methylimino)bis-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4402-30-6
Record name Methyldiisopropanolamine
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Record name 2-Propanol, 1,1'-(methylimino)bis-
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Record name 4402-30-6
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Record name 2-Propanol, 1,1'-(methylimino)bis-
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Record name 2-Propanol, 1,1'-(methylimino)bis-
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Record name 1,1'-(methylimino)dipropan-2-ol
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